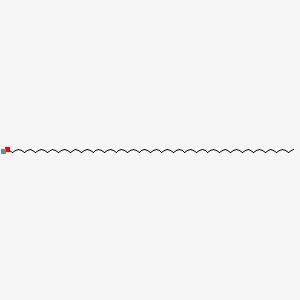

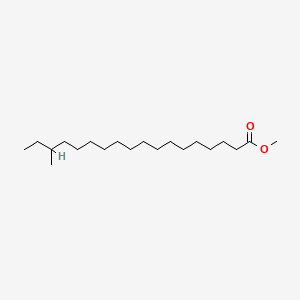

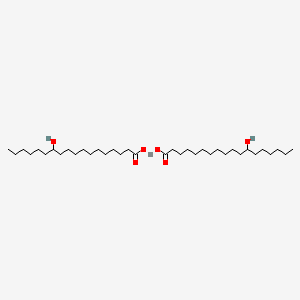

Methyl 16-methyloctadecanoate

Übersicht

Beschreibung

Methyl 16-methyloctadecanoate is a chemical compound that belongs to the family of fatty acid methyl esters. It is commonly used in scientific research to investigate the biochemical and physiological effects of lipids on human health.

Wissenschaftliche Forschungsanwendungen

Chiral Molecular Patterns

The self-assembled monolayers of (R,S) and (S)-16-methyloctadecanoic acid, ion-paired with 4,4′-bipyridine, have been studied for their macro-scale molecular patterns. These patterns, observed via scanning tunneling microscopy, are interpreted in terms of the absolute chirality of the constituent molecule (Qian et al., 2000).

Ribosomal RNA Methylation and Resistance

Methylation of 16S ribosomal RNA has emerged as a new mechanism of resistance against aminoglycosides among various pathogens. This event is mediated by 16S rRNA methylases, conferring high resistance to all aminoglycosides in clinical use (Doi & Arakawa, 2007).

Use in Polyesters and Polyamides

Biochemically derived fatty acid derivatives, such as ω- and ω-1 hydroxy fatty acid methyl esters, have been utilized as starting materials for renewable polyesters and polyamides. These long-chain monomers, obtained from biochemically derived fatty acids, are synthesized into various polymers with potential industrial applications (Kolb et al., 2014).

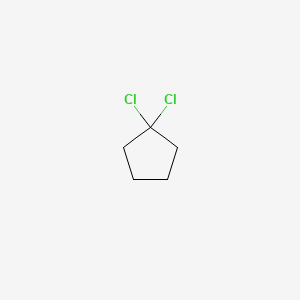

Enzymatic Synthesis of Fatty Acids

Studies on the enzymatic synthesis of cyclopropane fatty acids, catalyzed by cell-free extracts from certain bacteria, have been conducted. These studies highlight the conversion of monounsaturated fatty acids to cyclopropane acids, which could have implications in biochemical synthesis processes (Zalkin, Law, & Goldfine, 1963).

Methylation in Ribosome Assembly

Research on methyl deficient 16S RNA from kasugamycin-resistant Escherichia coli has shown that methylation of RNA during ribosome assembly in vitro occurs at an intermediate stage. This process is crucial for understanding bacterial resistance mechanisms (Thammana & Held, 1974).

Methylated Unsaturated Esters Synthesis

A study focusing on the synthesis of methyl 10-undecenoate and its conversion to various derivatives, including methyl 10-methyloctadecanoate, demonstrates the potential applications in organic synthesis and the chemical industry (Lie, Jie, & Leung, 2007).

Methylation of Human Papillomavirus Type 16

The DNA methylation of human papillomavirus type 16 (HPV-16) is investigated as a potential biomarker for cervical neoplasia and carcinogenic progression. This research provides insights into the role of methylation in HPV oncogene expression and disease progression (Kalantari et al., 2004).

Eigenschaften

IUPAC Name |

methyl 16-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAPBHVWQFGAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334266 | |

| Record name | Methyl 16-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 16-methyloctadecanoate | |

CAS RN |

2490-16-6 | |

| Record name | Methyl 16-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)

![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)

![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)